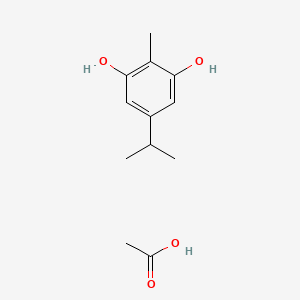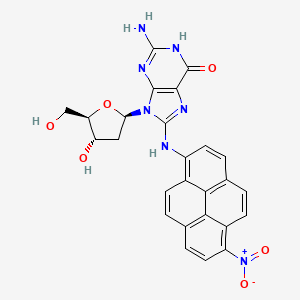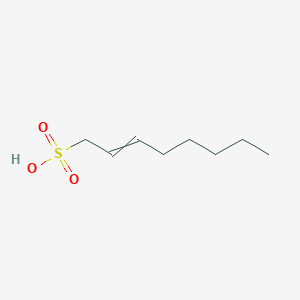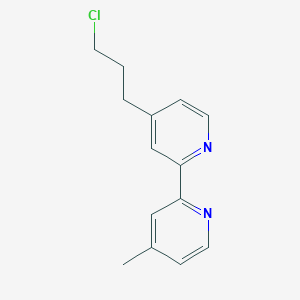![molecular formula C20H28N2O2 B14302073 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione CAS No. 114449-01-3](/img/structure/B14302073.png)
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione is a complex organic compound that has garnered significant interest in various scientific fields This compound is known for its unique structural features, which include a piperidine ring and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione typically involves multiple steps. One common method starts with the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This process yields 2,2,6,6-Tetramethylpiperidine, which is then further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques. For example, starting materials such as 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone can be reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to achieve high yields .
化学反应分析
Types of Reactions
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like copper/TEMPO to form aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include copper/TEMPO for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with copper/TEMPO typically yields aldehydes, while reduction can produce a range of reduced derivatives.
科学研究应用
1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
作用机制
The mechanism of action of 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione involves its interaction with molecular targets and pathways. For instance, it acts as a stable free radical, which allows it to participate in redox reactions. This property is particularly useful in catalytic processes, where it facilitates the transfer of electrons .
相似化合物的比较
Similar Compounds
Similar compounds include:
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A stable free radical commonly used as an oxidizing agent.
Uniqueness
What sets 1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione apart is its combination of the piperidine ring and indole moiety, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where both structural elements are advantageous.
属性
CAS 编号 |
114449-01-3 |
|---|---|
分子式 |
C20H28N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1-[2-(2,2,6,6-tetramethylpiperidin-1-yl)propyl]indole-2,3-dione |
InChI |
InChI=1S/C20H28N2O2/c1-14(22-19(2,3)11-8-12-20(22,4)5)13-21-16-10-7-6-9-15(16)17(23)18(21)24/h6-7,9-10,14H,8,11-13H2,1-5H3 |
InChI 键 |
UKHNTYWYSDWGLW-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C2=CC=CC=C2C(=O)C1=O)N3C(CCCC3(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


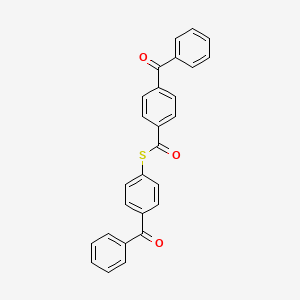
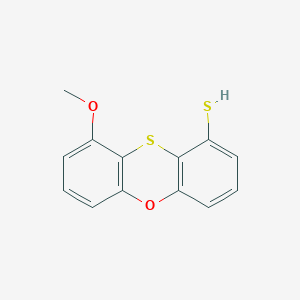
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
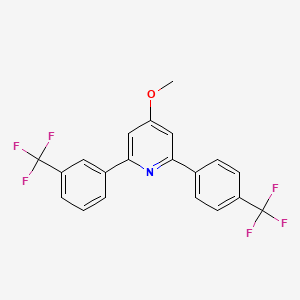
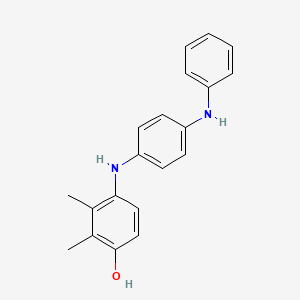
![N,N'-(1,7,7-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14302026.png)
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)
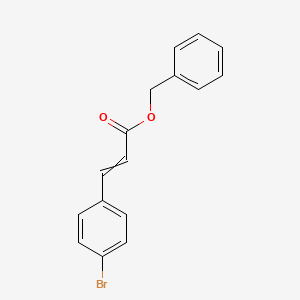
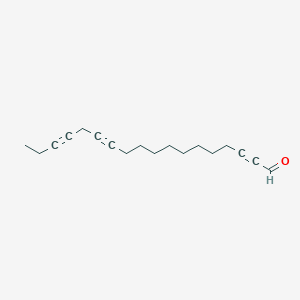
![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
